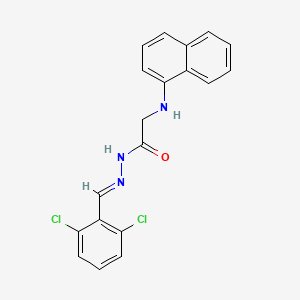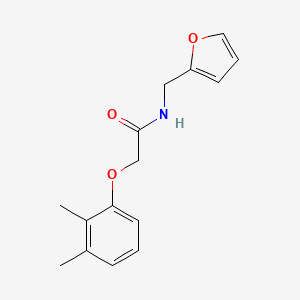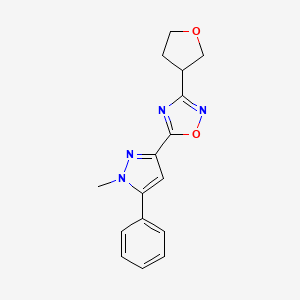
2-bromo-N-(5-chloro-2-pyridinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(5-chloro-2-pyridinyl)benzamide is a compound of interest in the field of medicinal chemistry due to its structure and potential biological activities. It belongs to the class of benzamides, which are known for their diverse pharmacological properties.
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds similar to 2-bromo-N-(5-chloro-2-pyridinyl)benzamide, typically involves the formation of the benzamide moiety through the reaction of corresponding benzoic acids with amine components. These reactions often include steps such as bromination, chlorination, and amidation. For example, a process involving the synthesis of various benzamide derivatives from corresponding benzoic acids has been described, highlighting the methods used to introduce bromo and chloro substituents into the benzamide structure (Högberg et al., 1990).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized using techniques such as X-ray diffraction, NMR spectroscopy, and crystallography. These analyses provide detailed information on the arrangement of atoms, bond lengths, angles, and the overall conformation of the molecule. For instance, the crystal structure and theoretical studies have been conducted on similar compounds to understand their intermolecular interactions and conformations (Saeed et al., 2020).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions that modify their structure and properties. These reactions include halogenation, alkylation, and the formation of complexes with metals, affecting their biological activity and interactions with biological targets. The study of bis(pyridine)-based bromonium ions and their reactions with acceptor olefins provides insights into the reactivity of brominated compounds similar to 2-bromo-N-(5-chloro-2-pyridinyl)benzamide (Neverov et al., 2003).
Physical Properties Analysis
The physical properties of benzamide derivatives, including melting points, solubility, and crystalline forms, are crucial for their application in medicinal chemistry. These properties are influenced by the molecular structure and substituents present on the benzamide ring. For example, the preparation and characterization of different crystalline forms of a benzamide derivative have been reported, highlighting the importance of physical properties in the development of pharmaceutical compounds (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, such as acidity, basicity, and reactivity towards nucleophiles and electrophiles, are determined by the functional groups attached to the benzamide core. Studies on the synthesis and characterization of novel benzamide derivatives provide insights into their chemical behaviors and interactions with biological targets (Bi, 2014).
Direcciones Futuras
The future directions for “2-bromo-N-(5-chloro-2-pyridinyl)benzamide” could involve further studies to elucidate its synthesis, chemical reactions, mechanism of action, and potential applications. This could include exploring its potential biological activities and developing methods for its large-scale synthesis .
Propiedades
IUPAC Name |
2-bromo-N-(5-chloropyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClN2O/c13-10-4-2-1-3-9(10)12(17)16-11-6-5-8(14)7-15-11/h1-7H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEPGBZQXKWEKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-phenylbenzenesulfonamide](/img/structure/B5518162.png)
![N'-[2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzylidene]-4-nitrobenzohydrazide](/img/structure/B5518165.png)


![3,6-dimethyl-N-{[2-(4-morpholinyl)-1,3-thiazol-4-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5518182.png)




![5-propyl-2-[(2-thienylmethyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5518224.png)
![N-[4-(pyridin-3-yloxy)-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-1,3-oxazole-4-carboxamide](/img/structure/B5518228.png)
![2,6-dichloro-N'-[3-(hydroxymethyl)-4-methoxybenzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5518231.png)
![4-hydroxy-N'-[(2-methoxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B5518239.png)
![N,N-dimethyl-1-{3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]phenyl}ethanamine](/img/structure/B5518244.png)